Piperazine, 1-(2-((2-acetyl-4-chlorophenyl)thio)benzoyl)-4-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: The thioether intermediate and piperazine.
Conditions: The reaction is carried out in a polar solvent, such as dimethylformamide (DMF), under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-((2-acetyl-4-chlorophenyl)thio)benzoyl)-4-methyl-, monohydrochloride typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 2-acetyl-4-chlorophenyl benzoate. This intermediate is then subjected to further reactions to introduce the piperazine ring and the thioether linkage.
-
Preparation of 2-acetyl-4-chlorophenyl benzoate
Reagents: 4-chlorobenzoyl chloride, acetophenone, and a suitable base (e.g., pyridine).
Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
-
Formation of the thioether linkage
Reagents: The intermediate 2-acetyl-4-chlorophenyl benzoate and a thiol compound.
Conditions: The reaction is typically conducted in the presence of a catalyst, such as triethylamine, under mild heating.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation under controlled temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Piperazine, 1-(2-((2-acetyl-4-chlorophenyl)thio)benzoyl)-4-methyl-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, depending on the application:
Biochemical Interactions: It can interact with enzymes and proteins, altering their activities and functions.
Molecular Targets: The compound may target specific cellular pathways, such as those involved in cell signaling and metabolism.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(2-chlorophenyl)piperazine.
Thioether compounds: Compounds like thioanisole and 4-chlorothioanisole.
Uniqueness
Piperazine, 1-(2-((2-acetyl-4-chlorophenyl)thio)benzoyl)-4-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine ring and the thioether linkage makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
93289-05-5 |
---|---|
Molecular Formula |
C20H22Cl2N2O2S |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
1-[5-chloro-2-[2-(4-methylpiperazine-1-carbonyl)phenyl]sulfanylphenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C20H21ClN2O2S.ClH/c1-14(24)17-13-15(21)7-8-19(17)26-18-6-4-3-5-16(18)20(25)23-11-9-22(2)10-12-23;/h3-8,13H,9-12H2,1-2H3;1H |
InChI Key |
ZPBFHVORVGUEED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2C(=O)N3CCN(CC3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.